

Total Synthesis of Buergerinin G: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: **Buergerinin G**

Cat. No.: **B157385**

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[Shanghai, China] – This document provides a comprehensive protocol for the total synthesis of **Buergerinin G**, a natural product isolated from *Scrophularia buergeriana*. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the first total synthesis reported by Han and Lowary.[1][2]

Buergerinin G, along with its precursor Buergerinin F, possesses a unique molecular architecture that has attracted the attention of the synthetic chemistry community. The synthesis is notable for its linear sequence starting from the readily available nucleoside, thymidine. The successful synthesis not only confirmed the absolute stereochemistry of these natural products but also provided a pathway for the creation of analogues for biological evaluation.[2][3]

Synthetic Strategy Overview

The total synthesis of **Buergerinin G** is achieved through a 16-step linear sequence. The initial 15 steps are dedicated to the construction of the intermediate, Buergerinin F, starting from thymidine. The final step involves the selective oxidation of Buergerinin F to yield the target molecule, **Buergerinin G**. The overall yield for the synthesis of Buergerinin F is 9%, and the final oxidation step proceeds with a 77% yield.[1][2]

The synthetic pathway can be visualized as follows:

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Caption: Overall synthetic route to **Buergerinin G**.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of Buergerinin F and its subsequent conversion to **Buergerinin G**.

Step	Transformation	Product	Yield (%)
1-15	Linear synthesis from thymidine	Buergerinin F	9 (overall)
16	Oxidation of Buergerinin F	Buergerinin G	77

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of **Buergerinin G**.

Synthesis of Buergerinin F (Multi-step)

The synthesis of Buergerinin F is a 15-step linear sequence starting from thymidine. The key transformations include the formation of a glycal intermediate, hydrogenation, oxidation, Grignard addition of a vinyl group, hydroboration-oxidation, protection of diol, cleavage of the silyl ether, oxidation of the resulting alcohol, and subsequent cyclization and deprotection steps. For detailed experimental procedures for each of the 15 steps, readers are directed to the supporting information of the original publication by Han and Lowary in the Journal of Organic Chemistry.

Step 16: Oxidation of Buergerinin F to Buergerinin G

This final step involves the selective oxidation of Buergerinin F using ruthenium tetroxide.

Materials:

- Buergerinin F
- Ruthenium(IV) oxide hydrate (RuO_2)
- Sodium periodate (NaIO_4)
- Carbon tetrachloride (CCl_4)
- Acetonitrile (CH_3CN)
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

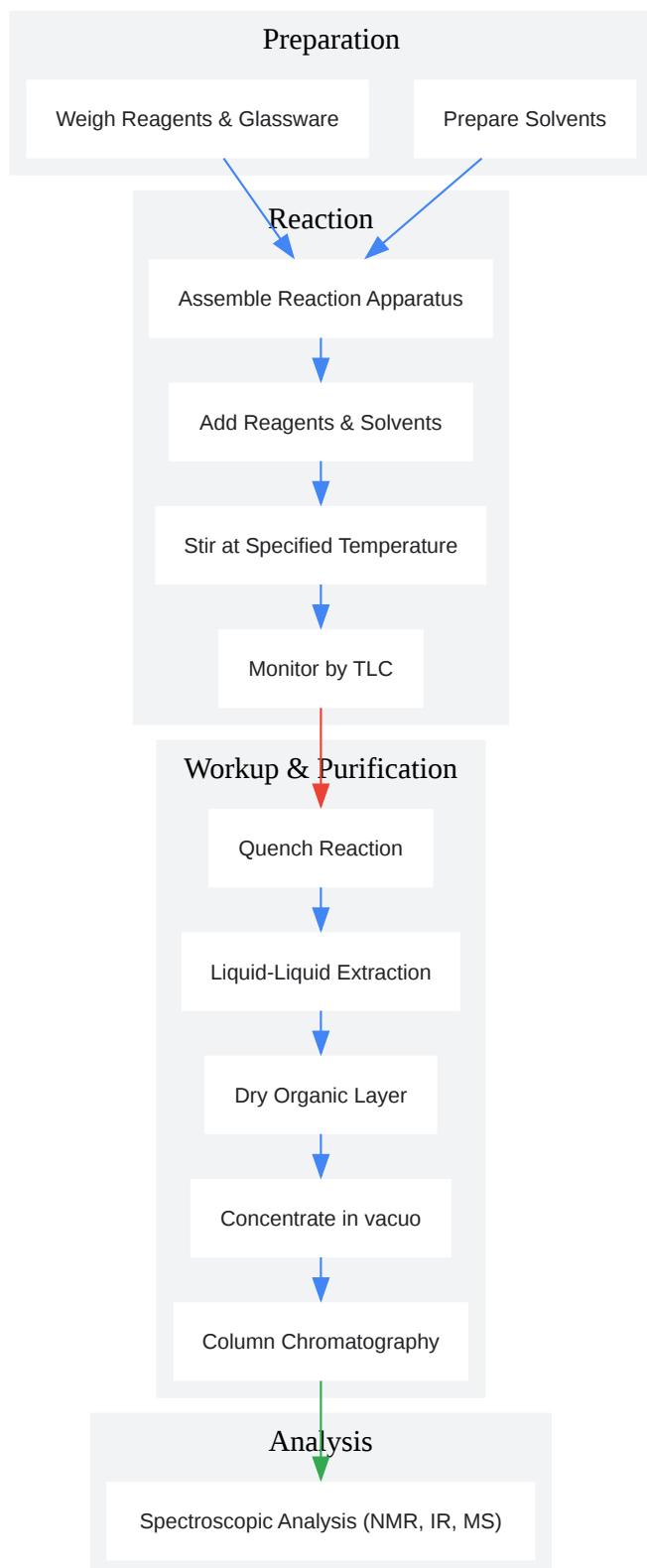
- To a stirred solution of Buergerinin F in a 2:2:3 mixture of carbon tetrachloride, acetonitrile, and water, add a catalytic amount of ruthenium(IV) oxide hydrate.
- To this mixture, add an excess of sodium periodate in portions over a period of 1 hour at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **Buergerinin G**.

Yield: 77%

Experimental Workflow

The general workflow for a typical synthetic step in this protocol is outlined below.



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Caption: General experimental workflow for synthesis.

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References

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